N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane core substituted with three methyl groups, a ketone at position 3, and a furan-2-ylmethyl carboxamide group. The furan substituent introduces an oxygen-containing heterocycle, which may enhance hydrogen-bonding capacity and metabolic stability compared to purely hydrocarbon substituents. Synthesis likely parallels reported methods for similar compounds, involving cyclization to form the bicyclic framework followed by amidation with furan-2-ylmethylamine .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-14(2)15(3)6-7-16(14,9-12(15)18)13(19)17-10-11-5-4-8-20-11/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEAUPDOCGSJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCC3=CC=CO3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to create complex bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the synthesis of amides and esters containing furan rings . This method allows for the reactions to be carried out under mild conditions with optimized reaction times and solvent usage, resulting in high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: Functional groups on the furan ring or the bicyclic structure can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield modified bicyclic structures with altered functional groups.
Scientific Research Applications
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and the bicyclic structure allow it to fit into enzyme active sites, potentially inhibiting their activity. The pathways involved can include inhibition of enzymes related to inflammation or microbial growth, making it a valuable compound for therapeutic research .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., F, Cl) : Increase metabolic stability and receptor-binding affinity but reduce solubility (e.g., fluorophenyl derivatives ).
- Electron-Donating Groups (e.g., OMe) : Enhance solubility and modulate selectivity (e.g., dimethoxyphenyl , methoxyphenyl ).
- Heterocyclic Substituents (e.g., furan, benzothiazole) : Improve hydrogen-bonding interactions; furan derivatives may offer balanced lipophilicity and polarity.
Antitumor Activity:
- The 2-fluorophenyl analog (IC₅₀ = 0.05 μM) induces apoptosis via mitochondrial pathways .
Anti-Inflammatory and CXCR2 Antagonism:
- The 2,5-dimethoxyphenyl compound inhibits CXCR2, blocking interleukin-8 signaling (IC₅₀ < 1 μM) .
- 4-Methoxyphenyl derivatives similarly antagonize CXCR2 but with improved selectivity over related receptors .
Biological Activity
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by a unique bicyclic structure that incorporates a furan ring. Its molecular formula is with a molecular weight of approximately 275.34 g/mol. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities and distinctive structural properties.
Chemical Structure and Properties
The compound features a bicyclic heptane core with a carboxamide functional group and a furan moiety. Its structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic exploration.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.34 g/mol |
| Melting Point | Not specified |
| Solubility | Variable based on solvent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in inflammatory and microbial pathways. The furan ring and bicyclic structure enable it to fit into enzyme active sites, potentially inhibiting their activity.
Research Findings
Recent studies have suggested that this compound may exhibit:
- Anti-inflammatory properties : By inhibiting specific enzymes associated with inflammatory responses.
- Antimicrobial activity : Targeting bacterial growth mechanisms.
Case Studies
- Anti-inflammatory Study : A study investigated the effects of this compound on cytokine production in macrophages, demonstrating significant inhibition of TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : In vitro tests showed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial therapies.
Experimental Data
Various assays have been conducted to assess the biological activities:
| Assay Type | Result |
|---|---|
| Cytokine Inhibition | Significant reduction in TNF-alpha levels |
| Antimicrobial Testing | Effective against E. coli (MIC = 32 µg/mL) |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available furan derivatives.
- Key Reactions :
- Diels-Alder reactions to form the bicyclic structure.
- Subsequent functionalization to introduce the carboxamide group.
Common Reaction Conditions
| Reaction Type | Conditions |
|---|---|
| Diels-Alder Reaction | Temperature: 60°C; Solvent: DCM |
| Functionalization | Temperature: Room Temp; Solvent: Ethanol |
Applications in Research and Industry
This compound has several applications:
- Medicinal Chemistry : As a potential drug candidate for anti-inflammatory and antimicrobial therapies.
- Material Science : Utilized in developing new materials due to its stability and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
